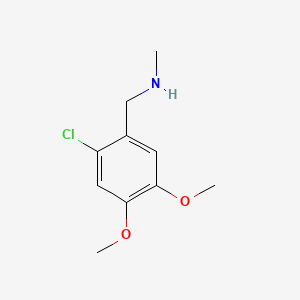
2-Chloro Ethyl Isocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Chloro Ethyl Isocyanate is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuffs . It is known to hydrolyze in water .
Molecular Structure Analysis
The molecular formula of 2-Chloro Ethyl Isocyanate is ClCH2CH2NCO . It has a molecular weight of 105.52 .Chemical Reactions Analysis
2-Chloro Ethyl Isocyanate may be used in the synthesis of various compounds such as 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one and 1-(2-chloroethyl)-3-(2-hydroxyethyl) urea .Physical And Chemical Properties Analysis
2-Chloro Ethyl Isocyanate has a refractive index of n20/D 1.447 (lit.) . It has a boiling point of 141-142 °C (lit.) and a density of 1.237 g/mL at 25 °C (lit.) . It is stored at a temperature of 2-8°C .Safety And Hazards
properties
CAS RN |
1443-83-5 |
|---|---|
Product Name |
2-Chloro Ethyl Isocyanate |
Molecular Formula |
C20H28O3 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



